molecular formula C19H20ClNO B5745674 4-benzyl-1-(3-chlorobenzoyl)piperidine

4-benzyl-1-(3-chlorobenzoyl)piperidine

Cat. No. B5745674
M. Wt: 313.8 g/mol
InChI Key: GHPWLZRRFXHNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-1-(3-chlorobenzoyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It belongs to the class of piperidines and is commonly referred to as BCBP.

Mechanism of Action

The exact mechanism of action of 4-benzyl-1-(3-chlorobenzoyl)piperidine is not fully understood. However, it has been suggested that it works by modulating the activity of neurotransmitters such as serotonin and dopamine in the brain. It has also been reported to inhibit the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 4-benzyl-1-(3-chlorobenzoyl)piperidine exhibits a range of biochemical and physiological effects. It has been reported to reduce pain and inflammation in animal models of arthritis. It has also been shown to improve cognitive function and reduce depression-like behavior in animal models of depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-benzyl-1-(3-chlorobenzoyl)piperidine is its potential therapeutic properties. It has been shown to have a range of beneficial effects in animal models of various diseases. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-benzyl-1-(3-chlorobenzoyl)piperidine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, particularly breast and lung cancer. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
In conclusion, 4-benzyl-1-(3-chlorobenzoyl)piperidine is a chemical compound with potential therapeutic properties. Its synthesis method is well-established, and it has shown promising results in animal models of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-benzyl-1-(3-chlorobenzoyl)piperidine can be achieved through a multi-step process that involves the reaction of 3-chlorobenzoyl chloride with benzylpiperidine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This method has been reported to yield high purity and good yields.

Scientific Research Applications

4-benzyl-1-(3-chlorobenzoyl)piperidine has been identified as a potential therapeutic agent for the treatment of various diseases. Studies have shown that it exhibits anti-inflammatory, analgesic, and antidepressant properties. It has also been reported to have potential use in the treatment of cancer and neurodegenerative diseases.

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(3-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c20-18-8-4-7-17(14-18)19(22)21-11-9-16(10-12-21)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPWLZRRFXHNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.